Acide 5-méthyl-3-méthylsulfanyl-1,2-thiazole-4-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

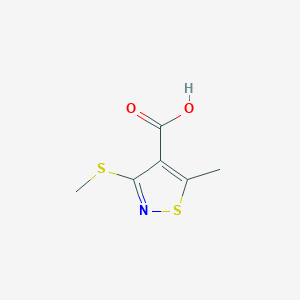

5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Activity

The compound has been identified as a potential fungicide, particularly in controlling phytopathogenic fungi. Research indicates that thiazole-4-carboxylic acid derivatives exhibit significant antifungal properties. For instance, certain esters and thioesters of thiazole-4-carboxylic acid have been shown to effectively control fungal diseases in crops, demonstrating efficacy at relatively low application rates .

Table 1: Efficacy of Thiazole Derivatives as Fungicides

| Compound Type | Target Fungi | Efficacy (MIC) | Reference |

|---|---|---|---|

| Ester | Fusarium oxysporum | 10 μg/mL | |

| Thioester | Botrytis cinerea | 5 μg/mL | |

| Amide | Phytophthora infestans | 15 μg/mL |

Crop Protection Agents

The need for novel crop protection agents has led to the exploration of thiazole derivatives. These compounds not only provide antifungal activity but also address ecological concerns regarding toxicity and selectivity. The development of these agents is crucial for sustainable agriculture practices .

Pharmaceutical Applications

Antimicrobial Activity

5-Methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid and its derivatives have shown promising antimicrobial properties against various pathogens. Studies indicate that thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Derivative A | Staphylococcus aureus | 4.51 | |

| Derivative B | Escherichia coli | 8.00 | |

| Derivative C | Candida albicans | 50 |

Cancer Treatment Potential

Research has indicated that some thiazole derivatives exhibit anticancer activity, particularly against human lung adenocarcinoma cells. For example, a study reported that certain derivatives showed selective cytotoxicity against cancer cell lines with IC50 values lower than standard chemotherapeutics like cisplatin .

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of various thiazoles, compounds were synthesized and tested against multiple cancer cell lines:

- Compound X demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 cells.

- Compound Y showed significant apoptosis induction compared to controls.

This indicates the potential for further development of these compounds as therapeutic agents in oncology .

Mechanistic Insights and Structure-Activity Relationships

The biological activity of thiazole derivatives is often linked to their structural features. For instance, the presence of specific functional groups can enhance their pharmacological effects:

- Compounds with hydrophobic moieties tend to exhibit increased antibacterial activity.

- The introduction of electron-withdrawing groups has been correlated with improved antifungal potency .

Table 3: Structure-Activity Relationship Insights

| Structural Feature | Activity Type | Observed Effect |

|---|---|---|

| Hydrophobic moiety | Antibacterial | Increased potency |

| Electron-withdrawing group | Antifungal | Enhanced efficacy |

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to different biological effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been shown to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been shown to exhibit various biological effects, such as analgesic and anti-inflammatory activities .

Action Environment

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . This intermediate can then be hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of 5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions at the carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid

- 4-amino-2-methylsulfanyl-5-thiazolecarboxylic acid ethyl ester

- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol

Uniqueness

5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both a methyl and a methylsulfanyl group enhances its reactivity and potential for diverse applications compared to other thiazole derivatives .

Activité Biologique

5-Methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The biological activities of 5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid include:

- Antimicrobial Activity : Exhibits potential against various bacterial and fungal strains.

- Anticancer Properties : Demonstrates cytotoxic effects on different cancer cell lines.

- Anti-inflammatory Effects : May modulate inflammatory pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including 5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid. The compound has been tested against several pathogens with varying minimum inhibitory concentration (MIC) values.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Aspergillus fumigatus | 10 |

| Trichophyton mentagrophytes | 8 |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Properties

The anticancer activity of 5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid has been explored through various in vitro studies. It has shown significant cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung adenocarcinoma) | 10 |

| MCF7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 12 |

The structure-activity relationship (SAR) indicates that the presence of the methylsulfanyl group enhances its cytotoxic effects by increasing lipophilicity and facilitating cell membrane penetration .

The mechanism of action for 5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It can interact with various receptors, potentially modulating signaling pathways related to inflammation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leading to apoptosis.

Study on Anticancer Effects

A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and evaluated their anticancer activity against A549 and NIH/3T3 cell lines. The results showed that compounds containing the thiazole moiety exhibited significant selectivity towards cancer cells with IC50 values lower than traditional chemotherapeutics like doxorubicin .

Study on Antimicrobial Effects

Karegoudar et al. reported a series of thiazole derivatives tested for antimicrobial activity against various strains. The study highlighted that compounds with methyl substitutions displayed enhanced efficacy compared to their unsubstituted counterparts .

Propriétés

IUPAC Name |

5-methyl-3-methylsulfanyl-1,2-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S2/c1-3-4(6(8)9)5(10-2)7-11-3/h1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFLOFPBDHTWCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS1)SC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.